2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic compound that showcases an intricate molecular framework, blending elements from diverse chemical families. This particular structure endows the molecule with unique physicochemical properties, making it a topic of interest for scientific research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves a multi-step process
Step 1: Synthesis of the Thiadiazoloquinazolinone Core
Reagents: 2-aminobenzamide and thiocarbohydrazide
Conditions: Reflux in ethanol
Outcome: Formation of 1,3,4-thiadiazolo[2,3-b]quinazolin-5-one
Step 2: Introduction of the Phenoxyethyl Group
Reagents: 3-(trifluoromethyl)phenol and 2-chloroethanol
Conditions: Nucleophilic substitution under basic conditions
Outcome: Synthesis of 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}
Industrial Production Methods: For industrial production, the synthesis process is optimized for scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization includes the careful selection of solvents and catalysts to maximize reaction efficiency and minimize by-products.
Types of Reactions
Oxidation: The compound undergoes oxidation, particularly at the phenoxyethyl group, using reagents like potassium permanganate.
Reduction: Reduction reactions involving hydrogenation can occur at the quinazoline ring, using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution at the phenyl ring can be achieved using reagents like chlorosulfonic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Chlorosulfonic acid under reflux
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of reduced quinazoline derivatives
Substitution: Introduction of sulfonic acid groups
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor for creating other complex molecules. Its unique structure makes it a valuable component in combinatorial chemistry and the development of novel pharmaceuticals.
Biology: In biological studies, this compound is explored for its potential as an enzyme inhibitor, impacting various metabolic pathways. Its interaction with proteins and cellular membranes is a key focus of research.
Medicine: Medically, the compound is investigated for its therapeutic potential, particularly in anti-cancer and anti-inflammatory treatments. It is studied for its ability to interfere with cell signaling pathways and its cytotoxic effects on cancer cells.
Industry: In the industrial sector, the compound is utilized in the development of new materials with advanced properties, such as improved thermal stability and chemical resistance. Its applications in the production of specialty polymers and coatings are noteworthy.
Mechanism of Action
The compound exerts its effects primarily through molecular interactions with specific biological targets, such as enzymes and receptors. The 3-(trifluoromethyl)phenoxy group enhances its binding affinity, while the thiadiazoloquinazolinone core facilitates the disruption of enzyme activities.
Molecular Targets and Pathways
Enzymes: Inhibition of key metabolic enzymes
Receptors: Modulation of receptor-mediated signaling pathways
Similar Compounds
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-[1,3,4]thiadiazolo[2,3-b]quinazolin-4-one
2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]oxadiazolo[2,3-b]quinazolin-5-one
Highlighting its Uniqueness: Compared to similar compounds, 2-{1-[3-(trifluoromethyl)phenoxy]ethyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one offers a distinct balance of stability and reactivity, making it particularly effective in certain chemical and biological applications. Its unique structural configuration contributes to its diverse functionality and broad range of applications.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2S/c1-10(26-12-6-4-5-11(9-12)18(19,20)21)15-23-24-16(25)13-7-2-3-8-14(13)22-17(24)27-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCSPVGEOHXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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